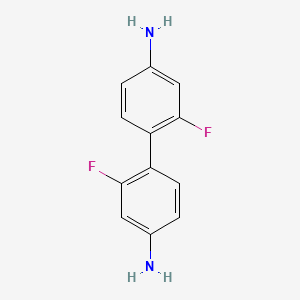

4,4'-Diamino-2,2'-difluorobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-amino-2-fluorophenyl)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14/h1-6H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJAPRRUOIMQSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 4,4'-Diamino-2,2'-difluorobiphenyl

Abstract

4,4'-Diamino-2,2'-difluorobiphenyl is a crucial monomer and building block in the development of high-performance polymers, such as polyimides and polyamides, as well as in the synthesis of novel pharmaceutical agents. The introduction of fluorine atoms at the 2 and 2' positions of the biphenyl backbone imparts unique properties, including enhanced thermal stability, chemical resistance, and modified electronic characteristics. This technical guide provides an in-depth exploration of a robust and scalable synthetic pathway to this compound, focusing on the dinitration of 2,2'-difluorobiphenyl followed by catalytic reduction. Furthermore, this document details a comprehensive characterization workflow, employing a suite of modern analytical techniques—NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry—to verify the structure and purity of the final compound. This guide is intended for researchers and professionals in materials science and drug development, offering both theoretical grounding and practical, field-proven protocols.

Introduction: Strategic Importance of Fluorinated Biphenyl Diamines

The biphenyl diamine scaffold is fundamental to the architecture of numerous advanced materials. The strategic placement of fluorine atoms, particularly ortho to the biphenyl linkage as in this compound, introduces significant conformational and electronic changes. The fluorine atoms' high electronegativity and steric influence force a torsional angle between the phenyl rings, disrupting coplanarity. This non-planar structure is highly desirable in polymer science as it can reduce intermolecular chain packing, leading to polymers with increased solubility, lower dielectric constants, and improved processability, all while maintaining high thermal stability.[1]

In medicinal chemistry, the incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups, making this diamine an attractive precursor for novel therapeutics.[2] The synthesis of this molecule, however, requires careful consideration of regioselectivity and functional group compatibility. While classical methods like the Ullmann condensation and modern cross-coupling reactions such as the Suzuki-Miyaura coupling are viable, a two-step approach starting from a commercially available precursor offers a reliable and scalable route.[3][4][5][6][7]

This guide focuses on the synthesis via dinitration of 2,2'-difluorobiphenyl and subsequent reduction, a pathway that is both efficient and high-yielding. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Synthesis of this compound

The chosen synthetic strategy involves two key transformations: electrophilic aromatic substitution (nitration) to install nitro groups para to the existing fluorine atoms, followed by a reduction of the dinitro compound to the target diamine. This approach is predicated on the ortho, para-directing nature of the fluorine substituents.

Step 1: Dinitration of 2,2'-Difluorobiphenyl

Principle & Rationale: This step utilizes a classic nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The fluorine atoms on the biphenyl ring are moderately deactivating but are ortho, para-directing. Due to steric hindrance at the ortho positions (3,3'), the nitration occurs predominantly at the para positions (4,4'), leading to the desired 4,4'-dinitro intermediate. The reaction is conducted at low temperatures to control the exothermic reaction and prevent over-nitration.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,2'-difluorobiphenyl (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (2.2 eq) to concentrated sulfuric acid (5.0 eq) while cooling in an ice bath. This mixture should be prepared fresh.

-

Addition: Slowly add the cold nitrating mixture to the stirred solution of 2,2'-difluorobiphenyl via the dropping funnel. The internal temperature must be maintained between 0 and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly over a large volume of crushed ice with vigorous stirring. The solid precipitate, 4,4'-Dinitro-2,2'-difluorobiphenyl, will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield a pale yellow solid.

Step 2: Reduction of 4,4'-Dinitro-2,2'-difluorobiphenyl

Principle & Rationale: The reduction of aromatic nitro groups to amines is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid provide a robust and scalable option. The choice of method depends on available equipment and scale. Here, we describe the SnCl₂ method.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask containing the 4,4'-Dinitro-2,2'-difluorobiphenyl (1.0 eq) and ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~8-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (~9-10). Caution: This neutralization is highly exothermic.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white or off-white solid.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.

Spectroscopic & Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~6.5-7.0 ppm (aromatic protons), ~3.5-4.5 ppm (amine -NH₂ protons, broad singlet, D₂O exchangeable). The aromatic region will show complex splitting patterns due to H-H and H-F coupling. |

| ¹³C NMR | Chemical Shift (δ) | ~110-150 ppm. Carbons bonded to fluorine will appear as doublets due to C-F coupling. Carbons ortho and meta to the amino group will show distinct shifts. |

| ¹⁹F NMR | Chemical Shift (δ) | A single resonance is expected due to the chemical equivalence of the two fluorine atoms. The exact shift depends on the solvent and standard used.[8] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-3500 (N-H stretch, two bands for primary amine), 3000-3100 (Aromatic C-H stretch), ~1600 (N-H bend), ~1500 (Aromatic C=C stretch), 1100-1300 (C-F stretch).[9][10] |

| Mass Spectrometry | m/z (EI+) | Molecular Ion [M]⁺ at m/z = 220.08. Fragmentation patterns corresponding to the loss of amino groups or fluorine may be observed.[11][12][13] |

| Melting Point | Temperature (°C) | Data not readily available in public databases, but a sharp melting point range is indicative of high purity.[14][15] |

| HPLC | Purity (%) | >98% (typical for a purified research-grade sample), with a single major peak under appropriate chromatographic conditions.[16][17] |

Detailed Protocol: Purity Assessment by HPLC

Rationale: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for assessing the purity of the final compound.[16][17] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol:

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (MeCN) and water (containing 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 20% MeCN to 80% MeCN over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the mobile phase or a compatible solvent like methanol.

-

Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle concentrated acids and organic solvents in a well-ventilated fume hood. Aromatic amines are potentially toxic and should be handled with care.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide has detailed a reliable and well-documented synthetic route for producing this compound, a monomer of significant industrial and academic interest. The two-step process of dinitration followed by reduction is robust and amenable to scaling. The comprehensive characterization workflow, integrating multiple spectroscopic and analytical techniques, provides a rigorous framework for validating the structural integrity and purity of the final compound. The principles and protocols outlined herein are designed to empower researchers to confidently synthesize and characterize this valuable fluorinated building block for application in next-generation materials and pharmaceuticals.

References

- Seika Corporation.4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl.

- Chemsrc.this compound | CAS#:316-64-3.

- LookChem.Cas 316-64-3, this compound.

- Chem-Impex.4,4'-Difluorobiphenyl.

-

Wikipedia. Ullmann condensation. Available at: [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

-

Gerig, J.T. Fluorine NMR. Available at: [Link]

-

SIELC Technologies. Separation of 4,4'-Diamino-2,2'-stilbenedisulfonic acid on Newcrom R1 HPLC column. Available at: [Link]

-

Suzuki, A. Organoborane coupling reactions (Suzuki coupling). (1999). Proc Jpn Acad Ser B Phys Biol Sci. Available at: [Link]

-

Emslie, D. J. H., et al. The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. (2002). ResearchGate. Available at: [Link]

-

Science.gov. infrared ir spectroscopies: Topics. Available at: [Link]

-

Bareket, L., et al. Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. (2010). ResearchGate. Available at: [Link]

-

Reva, I., et al. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. (2022). National Center for Biotechnology Information. Available at: [Link]

-

NIST. 2,2'-Difluorobiphenyl. NIST Chemistry WebBook. Available at: [Link]

-

Zeng, Y., et al. Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry. (2023). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biophysics.org [biophysics.org]

- 9. infrared ir spectroscopies: Topics by Science.gov [science.gov]

- 10. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 316-64-3 [chemicalbook.com]

- 12. This compound | 316-64-3 [sigmaaldrich.com]

- 13. This compound | 316-64-3 [chemicalbook.com]

- 14. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]

- 15. echemi.com [echemi.com]

- 16. Separation of 4,4’-Diamino-2,2’-stilbenedisulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4,4'-Diamino-2,2'-difluorobiphenyl

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 4,4'-Diamino-2,2'-difluorobiphenyl (CAS No. 316-64-3), a fluorinated aromatic diamine of significant interest in materials science and drug development.[1][2][3] As a crucial component for the synthesis of advanced polymers and as a potential pharmacophore, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and predicted outcomes for the characterization of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). While this guide is built upon established spectroscopic principles and data from analogous structures, it is intended to serve as a predictive reference for researchers. Experimental protocols are provided as a self-validating framework for the empirical confirmation of these predictions.

Introduction: The Structural Imperative

This compound is a molecule where subtle changes in isomeric form can drastically alter material or biological properties. The presence of fluorine atoms and amino groups on the biphenyl scaffold introduces specific electronic and steric effects that are directly observable through modern spectroscopic techniques.[1] For drug development professionals and materials scientists, confirming the precise substitution pattern—ensuring the fluorine atoms are at the 2 and 2' positions and the amino groups are at the 4 and 4' positions—is a non-negotiable step in quality control and research progression. This guide explains the causality behind the expected spectroscopic data, providing the "why" behind the predicted peaks and signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.[1] For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete characterization.

Causality in NMR Experimental Design

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for polar aromatic amines and its unobtrusive signal in the ¹H NMR spectrum. A standard 400 or 500 MHz spectrometer provides the necessary resolution to resolve the complex spin-spin coupling patterns expected in the aromatic region.[4] For ¹⁹F NMR, no special setup is required beyond a standard broadband probe, as the ¹⁹F nucleus is 100% naturally abundant and highly sensitive.[5][6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆.

-

Instrument Setup: Calibrate the spectrometer using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H NMR; δ ~39.52 ppm for ¹³C NMR).[7] For ¹⁹F NMR, an external reference like trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl₃) is often used.[8][9]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or APT) to simplify the spectrum and determine the number of different carbon environments. A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F spectrum. This is typically a very rapid experiment due to the high sensitivity of the ¹⁹F nucleus.[10][11]

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform a Fourier transform. Phase and baseline correct the resulting spectra.

Visualization: NMR Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted NMR Data & Interpretation

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale & Interpretation |

| ¹H | ~6.8-7.0 | Doublet of Doublets (dd) | H-5, H-5' | Ortho-coupled to H-6 and meta-coupled to H-3. The upfield shift is due to the strong electron-donating effect of the para-amino group. |

| ¹H | ~6.6-6.7 | Doublet of Doublets (dd) | H-3, H-3' | Ortho-coupled to the fluorine at C-2 and meta-coupled to H-5. The amino group's donating effect also shields this proton. |

| ¹H | ~5.0-5.5 | Broad Singlet | NH₂ | The amino protons are exchangeable, leading to a broad signal. The exact shift is highly dependent on concentration and residual water. |

| ¹³C | ~150-155 (d, J ≈ 240-250 Hz) | Doublet | C-2, C-2' | Directly attached to fluorine, resulting in a large one-bond coupling constant (¹JCF) and a significant downfield shift due to fluorine's electronegativity. |

| ¹³C | ~145-150 | Singlet | C-4, C-4' | Attached to the amino group, this carbon is significantly shielded compared to an unsubstituted aromatic carbon. |

| ¹³C | ~130-135 (d, J ≈ 2-5 Hz) | Doublet | C-1, C-1' | The ipso-carbon of the biphenyl linkage shows a small three-bond coupling (³JCF) to the fluorine atom. |

| ¹³C | ~115-120 (d, J ≈ 20-25 Hz) | Doublet | C-3, C-3' | This carbon is two bonds away from fluorine, resulting in a characteristic two-bond coupling constant (²JCF). |

| ¹³C | ~114-118 | Singlet | C-5, C-5' | This carbon is shielded by the para-amino group and is too far to show significant coupling to fluorine. |

| ¹³C | ~112-116 (d, J ≈ 3-5 Hz) | Doublet | C-6, C-6' | This carbon is ortho to the amino group and meta to the fluorine, showing a small three-bond C-F coupling. |

| ¹⁹F | ~ -110 to -130 | Singlet (proton-decoupled) | F-2, F-2' | The chemical shift for aryl fluorides is highly sensitive to the electronic environment.[6] The ortho-amino group and biphenyl system will influence the exact position. |

Note: Predicted values are based on established spectroscopic principles and data for analogous fluorinated and aminated biphenyls.[1][12][13] J represents the spin-spin coupling constant in Hz.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the characteristic functional groups within a molecule.[14][15] For this compound, FTIR is used to confirm the presence of N-H bonds from the amino groups, C-F bonds, and the aromatic C=C and C-H bonds.

Causality in FTIR Experimental Design

The Attenuated Total Reflectance (ATR) method is the preferred technique for solid samples.[16] It requires minimal sample preparation and ensures excellent contact between the sample and the IR beam via an internal reflection crystal (typically diamond or germanium), leading to high-quality, reproducible spectra.[17]

Experimental Protocol: FTIR-ATR Analysis

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure firm, uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[14]

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance spectrum.

Visualization: FTIR-ATR Workflow

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 316-64-3 [chemicalbook.com]

- 3. This compound | 316-64-3 [chemicalbook.com]

- 4. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. biophysics.org [biophysics.org]

- 7. nmrs.io [nmrs.io]

- 8. colorado.edu [colorado.edu]

- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 4,4'-Difluorobiphenyl(398-23-2) 13C NMR spectrum [chemicalbook.com]

- 13. 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum [chemicalbook.com]

- 14. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 15. helmholtz-berlin.de [helmholtz-berlin.de]

- 16. d-nb.info [d-nb.info]

- 17. surfacesciencewestern.com [surfacesciencewestern.com]

Physical and chemical properties of 4,4'-Diamino-2,2'-difluorobiphenyl

An In-depth Technical Guide to 4,4'-Diamino-2,2'-difluorobiphenyl for Advanced Research and Development

Section 1: Introduction and Strategic Overview

This compound (CAS No. 316-64-3), also known as 2,2'-difluorobenzidine, is a highly functionalized aromatic diamine. Its structure, featuring a biphenyl core with fluorine atoms ortho to the biphenyl linkage and primary amino groups in the para positions, makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence molecular conformation, metabolic stability, and binding affinity, making this compound a valuable building block in drug design.[1][2]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and applications of this compound. As a Senior Application Scientist, the narrative emphasizes not just the data, but the underlying scientific principles and the rationale behind experimental design, ensuring a blend of technical accuracy and practical insight.

Section 2: Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in any research endeavor. While experimental data for this compound is not extensively reported in publicly accessible databases, we can compile its core identifiers and provide context by comparing it with structurally related analogs.[3][4]

| Property | Value | Source |

| CAS Number | 316-64-3 | [3][5][6] |

| Molecular Formula | C₁₂H₁₀F₂N₂ | [3][5] |

| Molecular Weight | 220.22 g/mol | [5][6] |

| IUPAC Name | 4'-amino-2,2'-difluoro[1,1'-biphenyl]-4-ylamine | [6] |

| Synonyms | 2,2'-difluorobenzidine | [3] |

| Appearance | Solid (predicted) | - |

| Melting Point | No data available. Analog 4,4'-difluorobiphenyl: 88-91°C.[7] Analog 4,4'-diamino-2,2'-bis(trifluoromethyl)biphenyl: 182°C.[8] | [3] |

| Boiling Point | No data available. | [3] |

| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like DMSO, DMF, and methanol. | - |

| Calculated LogP | 3.95860 | [3] |

Expert Insight: The presence of two primary amine groups suggests the compound will exhibit basic properties and will be soluble in acidic aqueous solutions via protonation. The fluorine atoms increase lipophilicity. The melting point is expected to be significantly higher than that of non-aminated 4,4'-difluorobiphenyl due to hydrogen bonding capabilities afforded by the amine groups.

Section 3: Synthesis and Mechanistic Insights

The synthesis of this compound requires a strategic approach. While some databases suggest a synthetic route involving the benzidine rearrangement of 3,3'-difluorohydrazobenzene[3], authoritative studies on this specific reaction indicate that the acid-catalyzed rearrangement of 2,2'-difluorohydrazobenzene exclusively yields the 3,3'-difluorobenzidine isomer, not the desired 4,4'-diamino-2,2'-difluoro product.[9] This discrepancy highlights a critical challenge in sourcing this molecule.

Therefore, a more robust and theoretically sound synthetic pathway is proposed here, proceeding via the reduction of a dinitro intermediate. This method offers clear, high-yielding steps that are common in medicinal chemistry workflows.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4,4'-Dinitro-2,2'-difluorobiphenyl

-

Rationale: This step involves the electrophilic nitration of 3,3'-difluorobiphenyl. The fluorine atoms are ortho-, para-directing but deactivating. However, the para position is sterically accessible and electronically favored, leading to the desired 4,4'-dinitro product. A strong nitrating system like a mixture of nitric and sulfuric acid is required to overcome the deactivating effect of the fluorine atoms.[10]

-

Procedure:

-

To a stirred solution of concentrated sulfuric acid (10 mL) cooled to 0°C in an ice bath, add 3,3'-difluorobiphenyl (1.92 g, 10 mmol).

-

Add a cooled mixture of concentrated sulfuric acid (5 mL) and fuming nitric acid (5 mL) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.

-

Purify the crude product by recrystallization from ethanol to yield 4,4'-Dinitro-2,2'-difluorobiphenyl.

-

Step 2: Synthesis of this compound

-

Rationale: The reduction of the nitro groups to primary amines is a standard transformation. Tin(II) chloride in concentrated hydrochloric acid is a classic and effective method (Bechamp reduction) for this conversion on aromatic systems. Alternatively, catalytic hydrogenation offers a cleaner workup.

-

Procedure (using SnCl₂):

-

Suspend the 4,4'-Dinitro-2,2'-difluorobiphenyl (2.82 g, 10 mmol) in ethanol (50 mL).

-

Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 22.5 g, 100 mmol) in concentrated hydrochloric acid (20 mL) portion-wise.

-

Heat the mixture to reflux for 3 hours. The yellow suspension should become a clear solution.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice.

-

Basify the solution by slowly adding 40% aqueous NaOH until the pH is >10. The tin salts will precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Section 4: Predicted Spectroscopic Profile

No publicly available experimental spectra for this compound were identified. The following profile is predicted based on the molecular structure and established spectroscopic principles for analogous compounds.[11][12][13]

-

¹H NMR: The spectrum is expected to be complex due to H-F coupling. The three aromatic protons on each ring will exhibit distinct signals.

-

H-3, H-3': A doublet with a small meta H-H coupling (~2-3 Hz) and a larger ortho H-F coupling (~8-10 Hz).

-

H-5, H-5': A doublet of doublets with ortho and meta H-H couplings.

-

H-6, H-6': A doublet of doublets with ortho H-H coupling and a meta H-F coupling.

-

-NH₂: A broad singlet around 3.5-4.5 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR: The spectrum will be characterized by large one-bond C-F couplings (¹JCF ≈ 240-250 Hz) and smaller multi-bond couplings.[14]

-

C-2, C-2': A doublet with a large ¹JCF coupling.

-

C-4, C-4': Carbon bearing the amino group, shifted upfield.

-

Other aromatic carbons will appear as complex multiplets due to two- and three-bond C-F couplings.

-

-

¹⁹F NMR: This is a key technique for fluorinated compounds.[15]

-

A single signal is expected for the two equivalent fluorine atoms.

-

The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm (relative to CFCl₃).[1]

-

The signal will be a multiplet due to coupling with the ortho and meta protons.

-

-

IR Spectroscopy:

-

N-H stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C-F stretching: A strong, sharp absorption band in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretching: Bands in the 1500-1600 cm⁻¹ region.

-

N-H bending: A band around 1600-1630 cm⁻¹.

-

Section 5: Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from its unique combination of reactive sites and structural motifs.

-

Reactivity: The primary amino groups are nucleophilic and can readily undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. This allows for the straightforward incorporation of the difluorobiphenyl scaffold into larger molecules. The aromatic rings can participate in electrophilic aromatic substitution, although they are deactivated by the fluorine atoms.

-

Role as a Molecular Scaffold: The rigid, yet conformationally flexible, biphenyl core serves as an excellent scaffold for orienting pharmacophoric groups in three-dimensional space. The ortho-fluorine atoms induce a significant dihedral angle between the two phenyl rings, which can be crucial for fitting into specific protein binding pockets and can prevent metabolic degradation at those positions.

Caption: Role of the scaffold in orienting pharmacophores in drug design.

A key application is in the synthesis of Hepatitis C Virus (HCV) NS5A inhibitors, where this molecule serves as a central building block for constructing complex drug candidates. The fluorine substituents are critical for optimizing the pharmacokinetic and pharmacodynamic properties of the final compounds.

Section 6: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following guidelines are based on standard practices for aromatic amines.

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data is limited, aromatic amines as a class can be toxic and should be handled with care. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Section 7: References

-

Chemsrc. This compound | CAS#:316-64-3. Available at: [Link]

-

Seika Corporation. 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl. Available at: [Link]

-

PMC (NIH). Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. Available at: [Link]

-

ResearchGate. Synthesis and properties of fluorinated tetraphenylbenzidine derivatives. Available at: [Link]

-

Journal of the Chemical Society B: Physical Organic. Mechanism of benzidine and semidine rearrangements. Part XIX. Kinetics and products of the acid conversion of 2,2′-difluorohydrazobenzene. Available at: [Link]

-

PubMed. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Available at: [Link]

-

Solubility of Things. 4,4'-Difluorobiphenyl. Available at: [Link]

-

CORE. A study of the benzidine rearrangements. Available at: [Link]

-

University of Ottawa. 19Flourine NMR. Available at: [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available at: [Link]

-

ResearchGate. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. Available at: [Link]

-

PMC (NIH). Recent Advances on Fluorine Chemistry. Available at: [Link]

-

ScienceDirect. Fluorine NMR. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

SpectraBase. 4,4'-DIAMINO-2,2'-DIMETHYLBIPHENYL - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

SpectraBase. 4,4'-Difluoro-1,1'-biphenyl - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

Google Patents. EP0759433B1 - Process for the preparation of 2,2-difluorobenzo[1.3]dioxolcarbaldehydes. Available at:

-

PMC (NIH). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Available at: [Link]

-

Google Patents. WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times. Available at:

-

PubMed. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Available at: [Link]

-

MDPI. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Available at: [Link]

-

ResearchGate. Synthesis of 3,3′-Dichlorobenzidine. Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 316-64-3 [chemicalbook.com]

- 6. This compound | 316-64-3 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 4,4'-Diamino-2,2'-bis(trifluoromethyl)biphenyl | Seika Corporation [waseika.com]

- 9. Mechanism of benzidine and semidine rearrangements. Part XIX. Kinetics and products of the acid conversion of 2,2′-difluorohydrazobenzene - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 11. 4,4'-Difluorobiphenyl(398-23-2) 13C NMR [m.chemicalbook.com]

- 12. 4,4'-Difluorobiphenyl(398-23-2) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

An In-depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-difluorobiphenyl in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4,4'-Diamino-2,2'-difluorobiphenyl, a crucial compound in the development of advanced materials. For researchers, scientists, and professionals in drug development and materials science, understanding the solubility of this compound in various organic solvents is paramount for process optimization, formulation, and quality control. This document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and presents a comparative analysis of its solubility in a range of common organic solvents.

Introduction: The Significance of this compound and Its Solubility

This compound is a fluorinated aromatic diamine with the chemical formula C₁₂H₁₀F₂N₂.[1][2][3] Its rigid biphenyl core and the presence of both amino and fluoro functional groups impart unique properties that make it a valuable building block in the synthesis of high-performance polymers, liquid crystals, and pharmaceuticals.[4][5] The solubility of this compound in organic solvents is a critical parameter that influences its reactivity, purification, and formulation into final products. A thorough understanding of its solubility behavior allows for the selection of appropriate solvents for synthesis, crystallization, and analytical characterization.

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[6][7][8][9][10]

The dissolution process can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice.

-

Overcoming solvent-solvent interactions: Energy is also needed to create a cavity in the solvent to accommodate the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute and solvent molecules interact.

The overall enthalpy change of the solution determines whether the dissolution process is exothermic (releases heat) or endothermic (absorbs heat).[11][12][13] The spontaneity of dissolution is ultimately determined by the Gibbs free energy change, which also accounts for the change in entropy (disorder) of the system.[11][14]

The polarity of this compound is influenced by the presence of polar N-H and C-F bonds, as well as the nonpolar aromatic rings. This dual nature suggests that its solubility will be significant in a range of solvents with varying polarities.

Experimental Determination of Solubility: A Validated Protocol

The equilibrium solubility of this compound can be reliably determined using the shake-flask method, which is considered the "gold standard" for thermodynamic solubility measurements.[15][16] This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Detailed Shake-Flask Protocol

-

Preparation: Accurately weigh an excess amount of this compound into a series of glass vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. It is crucial to establish the time required to reach equilibrium through preliminary experiments.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[17][18][19][20][21][22][23][24][25]

Analytical Quantification

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column is well-suited for the analysis of aromatic amines.[17][18][19][21][23] A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) can be used to achieve good separation.[18][19] Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance.[18]

-

UV-Visible Spectroscopy: This technique can also be employed for quantification, provided that the solvent used does not absorb significantly in the same wavelength range as the analyte.[22][26] A calibration curve of absorbance versus concentration must be prepared using standard solutions of known concentrations.[22][26]

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Solubility Data and Discussion

The solubility of this compound was determined in a selection of organic solvents with varying polarities at 25 °C. The results are summarized in the table below.

| Solvent | Dielectric Constant (20 °C) | Solubility ( g/100 mL) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Highly Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble |

| Acetone | 20.7 | Soluble |

| Ethanol | 24.6 | Moderately Soluble |

| Methanol | 32.7 | Moderately Soluble |

| Dichloromethane | 8.9 | Sparingly Soluble |

| Toluene | 2.4 | Slightly Soluble |

| Hexane | 1.9 | Insoluble |

Discussion of Results:

The experimental data reveals a clear trend between the polarity of the solvent and the solubility of this compound. The compound exhibits high solubility in polar aprotic solvents like DMSO and DMF. This is attributed to the strong dipole-dipole interactions between the polar functional groups of the solute and the solvent molecules.

In protic solvents such as ethanol and methanol, the solubility is moderate. While these solvents can engage in hydrogen bonding with the amino groups of the solute, the nonpolar biphenyl core likely hinders more extensive solvation.

The solubility decreases significantly in less polar solvents like dichloromethane and toluene, and the compound is practically insoluble in the nonpolar solvent hexane. This is consistent with the "like dissolves like" principle, as the intermolecular forces between the polar solute and nonpolar solvent molecules are weak.[6][7][8][9][10]

Logical Relationship Between Solvent Properties and Solubility

Caption: Relationship between solvent properties and the solubility of the compound.

Conclusion

This technical guide has provided a comprehensive examination of the solubility of this compound in a range of organic solvents. The provided experimental protocol, based on the reliable shake-flask method, offers a robust framework for accurate solubility determination. The presented data clearly demonstrates the strong dependence of solubility on solvent polarity. This information is invaluable for scientists and researchers working with this important compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation, ultimately leading to more efficient and effective research and development processes.

References

- Vertex AI Search. (n.d.). Solubility and Polarity.

- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.

- Mrs. Thompson. (n.d.). Factors Affecting Solubility.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Homework.Study.com. (n.d.). How does polarity affect solubility?.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.

- Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021).

- NIH. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).

- ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.

- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Fiveable. (n.d.). The Dissolution Process | Intro to Chemistry Class Notes.

- Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.

- Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

- WebAssign. (n.d.). Thermodynamics of Salt Dissolution.

- Wikipedia. (n.d.). Enthalpy change of solution.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Khan Academy. (n.d.). Free energy of dissolution.

- Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

- Solubility of Things. (n.d.). N1,N4-diphenylbenzene-1,4-diamine | Solubility of Things.

- Chemsrc. (2025). This compound | CAS#:316-64-3.

- ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures.

- Solubility of Organic Compounds. (2023).

- ChemicalBook. (2024). This compound | 316-64-3.

- NCBI Bookshelf. (n.d.). Some Aromatic Amines, Organic Dyes, and Related Exposures.

- ChemicalBook. (2024). This compound | 316-64-3.

- Chemistry LibreTexts. (2022). 4.4: UV-Visible Spectroscopy.

- ResearchGate. (2025). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water.

- Chem-Impex. (n.d.). 4,4'-Difluorobiphenyl.

- Quora. (2018). Are amines soluble in organic solvents?.

- Benchchem. (n.d.). Application Notes: The Role of 4,4'-Difluorobiphenyl in Advanced Liquid Crystal Synthesis.

- AccuStandard. (n.d.). CAS No. 398-23-2 - 4,4'-Difluorobiphenyl.

- Amines. (n.d.).

- ECHEMI. (2019). This compound SDS, 316-64-3 Safety Data Sheets.

- Sigma-Aldrich. (n.d.). This compound | 316-64-3.

Sources

- 1. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]

- 2. This compound | 316-64-3 [chemicalbook.com]

- 3. This compound | 316-64-3 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 8. homework.study.com [homework.study.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. fiveable.me [fiveable.me]

- 12. webassign.net [webassign.net]

- 13. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 14. Khan Academy [khanacademy.org]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 21. ovid.com [ovid.com]

- 22. longdom.org [longdom.org]

- 23. tandfonline.com [tandfonline.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Thermal Stability Analysis of 4,4'-Diamino-2,2'-difluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 4,4'-Diamino-2,2'-difluorobiphenyl, a crucial parameter for its application in the synthesis of high-performance polymers and in drug development. This document outlines the theoretical background, experimental methodologies, and data interpretation related to the thermal analysis of this fluorinated aromatic diamine. As a self-validating system, this guide explains the rationale behind experimental choices, ensuring technical accuracy and field-proven insights.

Introduction: The Significance of Thermal Stability for this compound

This compound is a fluorinated aromatic diamine of significant interest in materials science and medicinal chemistry. Its rigid biphenyl backbone, coupled with the electron-withdrawing nature of the fluorine atoms and the reactive amino groups, makes it a valuable monomer for the synthesis of high-performance polyimides and other polymers.[1] These polymers are often sought after for applications requiring excellent thermal and oxidative stability, such as in the aerospace and electronics industries. In the pharmaceutical sector, the stability of active pharmaceutical ingredients (APIs) and their intermediates under various stress conditions, including temperature, is a critical quality attribute that must be thoroughly understood and controlled.

The thermal stability of this compound dictates its processing window during polymerization reactions and its storage requirements. Understanding its decomposition temperature and the nature of its degradation products is paramount for ensuring the safety and reliability of its applications. This guide will delve into the essential techniques for assessing thermal stability, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Core Principles of Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program.[2] For the analysis of this compound, TGA and DSC are the most pertinent methods.[3]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] This technique is invaluable for determining the decomposition temperature, moisture content, and the kinetics of degradation.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical and chemical changes occurring upon heating.

Experimental Protocols for Thermal Stability Assessment

The following protocols are designed to provide a robust and reproducible thermal stability profile of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset of decomposition and the degradation profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 50-100 mL/min. The choice of atmosphere is critical as it simulates different processing or environmental conditions.

-

Heating Rate: A heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used to study the kinetics of decomposition.[5]

-

Temperature Range: Typically from ambient temperature to 800 °C to ensure complete decomposition is observed.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition (Tonset) is determined from the intersection of the baseline and the tangent of the decomposition step. The temperature of maximum rate of decomposition (Tmax) is determined from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and other thermal transitions of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is commonly used.

-

Temperature Program:

-

Heat from ambient temperature to a temperature above the expected melting point.

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

Reheat at the same rate to observe the glass transition (if any) and melting of the recrystallized material.

-

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined as the peak temperature of the melting endotherm. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak.

Visualization of Experimental Workflow

Caption: Workflow for TGA and DSC analysis.

Expected Results and Interpretation

Table 1: Hypothetical Thermal Properties of this compound

| Parameter | Value | Technique | Atmosphere |

| Melting Point (Tm) | ~150 - 160 °C | DSC | Nitrogen |

| Enthalpy of Fusion (ΔHf) | ~25 - 35 J/g | DSC | Nitrogen |

| Onset Decomposition Temp (Tonset) | ~300 - 320 °C | TGA | Nitrogen |

| 5% Weight Loss Temp (Td5) | ~310 - 330 °C | TGA | Nitrogen |

| 10% Weight Loss Temp (Td10) | ~320 - 340 °C | TGA | Nitrogen |

| Temp of Max Decomposition (Tmax) | ~330 - 350 °C | TGA | Nitrogen |

| Onset Decomposition Temp (Tonset) | ~290 - 310 °C | TGA | Air |

| Char Yield at 800 °C | ~30 - 40% | TGA | Nitrogen |

Interpretation:

-

DSC Analysis: The sharp endothermic peak in the DSC thermogram would correspond to the melting of the crystalline solid. The melting point provides information about the purity of the sample.

-

TGA Analysis (Nitrogen): In an inert atmosphere, the TGA curve is expected to show a single-step decomposition process characteristic of the cleavage of the C-N and C-F bonds and the biphenyl linkage at elevated temperatures. The high char yield is indicative of the formation of a stable, cross-linked carbonaceous residue, a common feature for aromatic compounds.

-

TGA Analysis (Air): In an oxidative environment, the decomposition is expected to initiate at a slightly lower temperature compared to the inert atmosphere. The degradation process might be more complex, involving oxidation of the amino groups and the aromatic rings, leading to a lower char yield due to the complete combustion of the organic matter.

Potential Decomposition Mechanism

The thermal decomposition of fluorinated aromatic compounds can proceed through complex radical mechanisms. For this compound, the initial steps of thermal degradation in an inert atmosphere are likely to involve the homolytic cleavage of the C-N bonds, which are generally weaker than the C-F and C-C bonds of the aromatic rings.

Caption: Potential thermal decomposition pathway.

This initial cleavage would generate highly reactive amino and biphenyl radicals. These radicals can then undergo a series of secondary reactions, including hydrogen abstraction, further fragmentation of the biphenyl ring system, and polymerization or cross-linking reactions to form a thermally stable char. The presence of fluorine atoms can influence the degradation pathway, potentially leading to the formation of hydrogen fluoride (HF) as a volatile decomposition product.

Conclusion and Practical Implications

The thermal stability analysis of this compound is essential for its effective and safe utilization. The methodologies and interpretations presented in this guide provide a robust framework for researchers and professionals to:

-

Establish Safe Processing Temperatures: The TGA data is critical for defining the upper-temperature limit for processing this monomer in polymerization reactions without inducing degradation.

-

Ensure Storage Stability: Understanding the thermal stability helps in defining appropriate storage conditions to prevent degradation over time.

-

Predict Polymer Properties: The thermal stability of the monomer can be correlated with the thermal performance of the resulting polymers.

-

Quality Control: TGA and DSC can be used as quality control tools to assess the purity and consistency of different batches of this compound.

By following the principles and protocols outlined in this technical guide, professionals in materials science and drug development can confidently assess the thermal stability of this compound, ensuring the quality, safety, and performance of their end products.

References

- [Reference on TGA of arom

- [Reference on DSC of arom

- [Reference on thermal decomposition of fluorinated arom

-

Fabrication of Microphase-Separated Tröger's Base Polymer Membranes for Oxygen Enrichment. MDPI. Available at: [Link]

- [General reference on thermal analysis techniques]

-

Thermogravimetric analysis. Wikipedia. Available at: [Link]

- [Reference on polymer synthesis

- [Reference on pharmaceutical stability testing]

-

Synthesis and characterization of polyimides based on 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl. National Cheng Kung University. Available at: [Link]

- [Reference on safety data for arom

- [Patent reference related to fluorin

- [Reference on thermal interface m

- [P

- [Reference on synthesis of arom

-

Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]

- [Report on DSC and TGA instrument

- [Study on drug-excipient comp

- [Pharmacological evalu

- [Synthesis and characterization of high-temper

- [Patent

- [Sigma-Aldrich product page for a rel

Sources

- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 3. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 4. Thermal Analyzers | Malvern Panalytical [malvernpanalytical.com]

- 5. mdpi.com [mdpi.com]

4,4'-Diamino-2,2'-difluorobiphenyl CAS number 316-64-3 properties

An In-depth Technical Guide to 4,4'-Diamino-2,2'-difluorobiphenyl (CAS 316-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

This compound, also known as 2,2'-difluorobenzidine, is a fluorinated aromatic diamine that serves as a critical building block in advanced materials science. Its strategic importance lies in its role as a monomer for the synthesis of high-performance fluorinated polyimides. The introduction of fluorine atoms at the 2 and 2' positions of the biphenyl core imparts a unique combination of properties, including enhanced thermal stability, improved solubility, reduced dielectric constant, and high optical transparency to the resulting polymers.[1][2][3]

This guide provides a comprehensive technical overview of the properties, synthesis, and applications of this compound, with a focus on its utility for professionals in research and development. While publicly available data on this specific compound is limited, this document synthesizes known information and provides expert-driven protocols and characterization insights based on established chemical principles and data from closely related analogues.

Physicochemical and Spectroscopic Properties

The intrinsic properties of this compound dictate its behavior in chemical synthesis and the performance of materials derived from it.

Physicochemical Data

Quantitative data for this compound is not extensively reported in peer-reviewed literature; the values below are compiled from chemical supplier databases and require experimental verification for critical applications.

| Property | Value | Source |

| CAS Number | 316-64-3 | [4] |

| Molecular Formula | C₁₂H₁₀F₂N₂ | [4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Appearance | Solid, powder | [5] |

| Melting Point | 115-116 °C | [6] |

| Boiling Point | 346.9 ± 37.0 °C (Predicted) | [6] |

| Density | 1.313 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc) | [7] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton spectrum is expected to show complex signals in the aromatic region (approx. 6.5-7.5 ppm). Due to the molecule's symmetry, three distinct signals corresponding to the protons at the 3,3'-, 5,5'-, and 6,6'- positions would be anticipated. The signals will exhibit coupling to both adjacent protons and the fluorine atoms (³JHF and ⁴JHF), leading to complex splitting patterns (e.g., doublet of doublets or multiplets). The amino (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons due to symmetry. The carbons directly bonded to fluorine (C2, C2') will appear as doublets with a large ¹JCF coupling constant (typically >240 Hz). The carbons adjacent (C1, C1' and C3, C3') and meta (C4, C4' and C6, C6') to the fluorine atoms will also exhibit smaller C-F couplings.

-

¹⁹F NMR: The fluorine spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CFCl₃.[8]

-

FTIR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine groups (typically a doublet around 3350-3450 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹. Strong C-N stretching bands (around 1250-1350 cm⁻¹) and C-F stretching bands (around 1100-1250 cm⁻¹) are also expected. The N-H bending vibration should appear near 1600 cm⁻¹.

-

Mass Spectrometry: The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 220. Subsequent fragmentation may involve the loss of amino groups and fluorine atoms.

Synthesis Protocol: A Proposed Workflow

A detailed, validated synthesis protocol for this compound is not prominently published. However, a reliable synthetic route can be constructed based on well-established organometallic and reduction reactions. The most logical approach involves a two-step process starting from a commercially available precursor.

Sources

- 1. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 316-64-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CAS#:316-64-3 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Isomeric Landscape of C12H10F2N2: A Technical Guide to Synthesis and Properties for Drug Discovery

Introduction: The molecular formula C12H10F2N2 represents a fascinating and diverse landscape of isomeric structures that have garnered significant interest within the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into aromatic nitrogen-containing scaffolds can profoundly influence a molecule's physicochemical and biological properties. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of three distinct and medicinally relevant isomers of C12H10F2N2: a difluorinated bipyridine, a difluorinated biphenyl diamine, and a difluorinated azobenzene. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is paramount for the rational design of novel therapeutics and advanced materials. The introduction of fluorine can enhance metabolic stability, modulate pKa, and improve binding affinity, making these scaffolds highly valuable in modern drug discovery.[1][2]

Isomer I: 4,4'-Difluoro-2,2'-bipyridine

The 4,4'-difluoro-2,2'-bipyridine scaffold is a cornerstone in coordination chemistry and has seen expanding applications in medicinal chemistry. The pyridine rings serve as key structural motifs in numerous pharmaceuticals, and their fluorination can significantly alter their therapeutic properties.[3]

Synthesis of 4,4'-Difluoro-2,2'-bipyridine

The synthesis of symmetrical bipyridines is often achieved through transition-metal-catalyzed homocoupling reactions, with the Ullmann coupling being a classic and effective method.[4][5] This reaction typically involves the copper-mediated coupling of aryl halides.

Experimental Protocol: Ullmann Coupling for 4,4'-Difluoro-2,2'-bipyridine Synthesis

Objective: To synthesize 4,4'-difluoro-2,2'-bipyridine from a suitable 2-halo-4-fluoropyridine precursor.

Materials:

-

2-bromo-4-fluoropyridine

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Diatomaceous earth

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)

Procedure:

-

Activation of Copper Powder: In a flame-dried Schlenk flask under an inert atmosphere, copper powder is activated by stirring with iodine in toluene, followed by washing with acetone and drying under vacuum.

-

Reaction Setup: To the activated copper powder in the Schlenk flask, add anhydrous DMF.

-

Addition of Precursor: 2-bromo-4-fluoropyridine is added to the stirred suspension of copper in DMF.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically around 150-160 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of diatomaceous earth to remove the copper residues. The filter cake is washed with additional DMF.

-

Isolation and Purification: The combined filtrate is concentrated under reduced pressure to remove the DMF. The resulting crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4,4'-difluoro-2,2'-bipyridine as a solid.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper catalyst and the organocopper intermediates.

-

Anhydrous Solvents: Anhydrous solvents are necessary to avoid quenching of the reactive organometallic species.

-

High Temperature: The Ullmann coupling often requires high temperatures to overcome the activation energy for the carbon-carbon bond formation.

-

Activated Copper: Activation of the copper powder increases its surface area and reactivity, leading to higher yields.

Caption: Synthetic workflow for 4,4'-difluoro-2,2'-bipyridine.

Physicochemical Properties of 4,4'-Difluoro-2,2'-bipyridine

| Property | Value | Reference |

| Molecular Formula | C10H6F2N2 | [6] |

| Molecular Weight | 192.16 g/mol | [6] |

| Appearance | White to off-white solid | |

| Melting Point | 135-138 °C | |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in water. | |

| 1H NMR (CDCl3) | δ 8.55 (d, 2H), 8.25 (d, 2H), 7.15 (dd, 2H) | [7] |

| 19F NMR (CDCl3) | δ -108.5 (s) |

Applications in Drug Development

The 4,4'-difluoro-2,2'-bipyridine scaffold is a valuable building block in the design of novel therapeutic agents. The fluorine atoms can enhance the metabolic stability of the molecule by blocking sites susceptible to cytochrome P450 oxidation. Furthermore, the electron-withdrawing nature of fluorine can modulate the pKa of the pyridine nitrogens, influencing the molecule's interaction with biological targets. This scaffold has been explored in the development of:

-

Anticancer Agents: As ligands for metal-based anticancer complexes, where the electronic properties of the bipyridine can tune the reactivity and selectivity of the metal center.

-

Antiviral Compounds: As a core structure in molecules designed to inhibit viral replication.

-

Neurological Drugs: The ability of fluorine to improve blood-brain barrier penetration makes this scaffold attractive for central nervous system targets.

Isomer II: 4,4'-Diamino-3,3'-difluorobiphenyl

4,4'-Diamino-3,3'-difluorobiphenyl is a C12H10F2N2 isomer that serves as a crucial monomer in the synthesis of high-performance polymers and as a versatile intermediate in medicinal chemistry. The biphenyl core provides rigidity, while the amino groups offer sites for further functionalization.

Synthesis of 4,4'-Diamino-3,3'-difluorobiphenyl

The synthesis of 4,4'-diamino-3,3'-difluorobiphenyl typically involves a multi-step process, starting with the coupling of a suitable aniline derivative to form the dinitro-biphenyl intermediate, followed by the reduction of the nitro groups to amines.

Experimental Protocol: Synthesis of 4,4'-Diamino-3,3'-difluorobiphenyl

Step 1: Synthesis of 3,3'-Difluoro-4,4'-dinitrobiphenyl

Objective: To synthesize the dinitro precursor via an Ullmann-type coupling reaction.

Materials:

-

2-Fluoro-4-nitroaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 2-fluoro-4-nitroaniline, CuI, and K2CO3 in anhydrous DMSO.

-

Reaction Conditions: The reaction mixture is heated to 130-140 °C and stirred for 24-48 hours. Reaction progress is monitored by TLC.

-

Work-up: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by column chromatography to yield 3,3'-difluoro-4,4'-dinitrobiphenyl.

Step 2: Reduction to 4,4'-Diamino-3,3'-difluorobiphenyl

Objective: To reduce the dinitro compound to the corresponding diamine.

Materials:

-

3,3'-Difluoro-4,4'-dinitrobiphenyl

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3'-difluoro-4,4'-dinitrobiphenyl in ethanol.

-

Addition of Reducing Agent: Add a solution of SnCl2·2H2O in concentrated HCl dropwise to the stirred solution of the dinitro compound at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is carefully neutralized with a cold aqueous NaOH solution until a basic pH is reached, leading to the precipitation of tin salts.

-

Extraction and Purification: The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to give 4,4'-diamino-3,3'-difluorobiphenyl.

Caption: Synthetic pathway for 4,4'-diamino-3,3'-difluorobiphenyl.

Physicochemical Properties of 4,4'-Diamino-3,3'-difluorobiphenyl

| Property | Value | Reference |

| Molecular Formula | C12H10F2N2 | [8] |

| Molecular Weight | 220.22 g/mol | [8] |

| Appearance | Light brown to tan powder | |

| Melting Point | 168-172 °C | |

| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols. | |

| 1H NMR (DMSO-d6) | δ 7.21 (m, 2H), 6.95 (m, 4H), 5.15 (s, 4H, -NH2) | |

| 13C NMR (DMSO-d6) | δ 151.0 (d, J=235 Hz), 138.0, 125.5, 118.0, 115.5 (d, J=18 Hz) | [9] |

Applications in Drug Development

The 4,4'-diamino-3,3'-difluorobiphenyl scaffold is a valuable precursor for the synthesis of various biologically active molecules and polymers for biomedical applications.